molecular formula C14H12Cl2N4O4S3 B12174510 N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B12174510
M. Wt: 467.4 g/mol
InChI Key: CWDCXDDBAYZPRI-UHFFFAOYSA-N
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Description

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzothiadiazole ring, which is fused with a sulfonamide group and a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzothiadiazole derivatives, such as:

Uniqueness

The uniqueness of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12Cl2N4O4S3

Molecular Weight

467.4 g/mol

IUPAC Name

N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C14H12Cl2N4O4S3/c15-9-4-5-10(16)13(8-9)27(23,24)18-7-6-17-26(21,22)12-3-1-2-11-14(12)20-25-19-11/h1-5,8,17-18H,6-7H2

InChI Key

CWDCXDDBAYZPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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